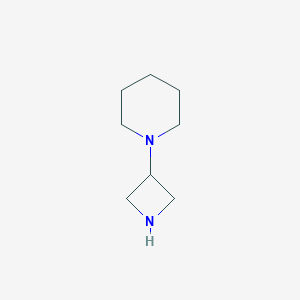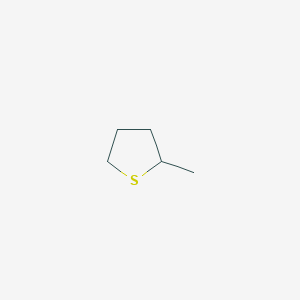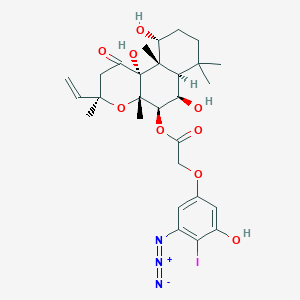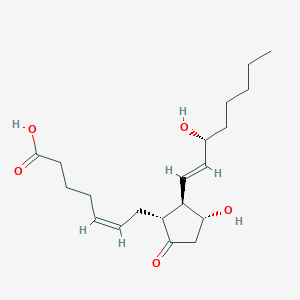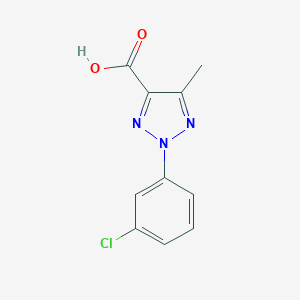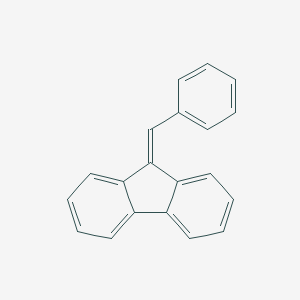
9-Benzylidenefluorene
Overview
Description
9-Benzylidenefluorene, also known as 9-Benzylidene-9H-fluorene, is a chemical compound with the empirical formula C20H14 . It has a molecular weight of 254.33 . It is a by-product in the synthesis of Benz[e]acephenanthrylene , a polycyclic aromatic hydrocarbon that was detected in significant levels in airborne pollutants, auto exhaust, and tobacco and marijuana smoke .
Synthesis Analysis
A simple, mild, and efficient protocol was developed for the alkylation of fluorene with alcohols in the presence of t-BuOK as a catalyst . This method affords the desired 9-monoalkylfluorenes with near quantitative yields in most cases .Molecular Structure Analysis
The molecular structure of 9-Benzylidenefluorene consists of a total of 37 bonds . There are 23 non-H bonds, 19 multiple bonds, 1 rotatable bond, 1 double bond, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings .Physical And Chemical Properties Analysis
9-Benzylidenefluorene is a solid substance . It has a melting point of 74-77 °C . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis Methods
The synthesis of 9-Benzylidenefluorene and its derivatives plays a crucial role in various research applications. For instance, Sun Yun-ka (2014) demonstrated two methods for synthesizing 9-Benzylfluorene, emphasizing the efficiency and higher yield of the latter method using cheaper materials (Sun Yun-ka, 2014).
Structural, Electronic, and Optical Properties
The structural, electronic, and optical properties of 9-Benzylidenefluorene derivatives are a major focus of scientific research. A study by Run Chen et al. (2007) used density-functional theory to investigate these properties in 9-heterofluorenes, which are derivatives of 9-Benzylidenefluorene, revealing their high aromaticity and electrooptical activity (Chen, Zheng, Fan, & Huang, 2007).
Electrochemical Properties and Applications
The electrochemical properties of 9-Benzylidenefluorene derivatives have significant implications. Turhan et al. (2012) reported on the electrochemical polymerization of 9-Benzylfluorene, highlighting its optical and photoluminescent properties, which are crucial in various applications like light-emitting devices (Turhan, Pak, Yeşildağ, Kudaş, & Ekinci, 2012).
Hammett Relationship in Electrochemical Reactions
The Hammett relationship in electrochemical reactions involving substituted 9-Benzylidenefluorenes was explored by Archer and Grimshaw (1969). Their work focused on the half-wave potentials for polarography of these compounds, contributing to the understanding of their electrochemical behavior (Archer & Grimshaw, 1969).
Photoluminescent Properties
The study of the photoluminescent properties of 9-Benzylidenefluorene derivatives is another key research area. Tang et al. (2001) synthesized a polyfluorene derivative with almost pure blue photoluminescence, which has potential applications in light-emitting devices (Tang, Fujiki, Zhang, Torimitsu, & Motonaga, 2001).
Reactivity and Stability
Research also extends to the reactivity and stability of 9-Benzylidenefluorene derivatives. For example, Grisorio et al. (2011) investigated the spectral stability of different structured polyfluorenes, including derivatives of 9-Benzylidenefluorene, providing insights into their degradation processes and factors affecting their stability (Grisorio, Allegretta, Mastrorilli, & Suranna, 2011).
Radiation Detection
Ingram and Williams (2013) explored the synthesis of fluorescent metal-organic frameworks incorporating 9-Benzylidenefluorene derivatives for detecting ionizing radiation from subatomic particles, highlighting its potential use in radiation detection (Ingram & Williams, 2013).
Safety and Hazards
In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be flushed with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse the mouth with water .
properties
IUPAC Name |
9-benzylidenefluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQMLYMBZGDKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171452 | |
| Record name | 9-Benzylidenefluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzylidenefluorene | |
CAS RN |
1836-87-9 | |
| Record name | 9-Benzylidenefluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Benzylidenefluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzylidenefluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 9-benzylidenefluorene influence its reactivity with electrophiles?
A: The structure of 9-benzylidenefluorene significantly impacts its reactivity. For instance, it exhibits different reactivity profiles with xenon difluoride (XeF2) and cesium fluorosulfate (CsSO4F). [] XeF2 readily reacts with 9-benzylidenefluorene in dichloromethane, producing vicinal difluorides in high yields. [] In contrast, CsSO4F does not react with 9-benzylidenefluorene in dichloromethane unless methanol is present, in which case vicinal fluoro-methoxy adducts form. [] The presence and position of substituents on both the benzyl and fluorene rings can further influence this reactivity, as demonstrated by the Hammett relationship observed in polarographic reduction studies. [, ]
Q2: How do substituents on the 9-benzylidenefluorene molecule affect its electrochemical properties?
A: Substituent effects on the electrochemical reduction of 9-benzylidenefluorene have been investigated using polarography. A linear correlation was observed between the half-wave potentials and Hammett σ-values, indicating that both electron-donating and electron-withdrawing substituents on either the benzyl or fluorene rings influence the reduction process. [] This suggests that the electronic properties of the substituents directly impact the electron affinity of the molecule and its tendency to accept electrons. []
Q3: Can molecular orbital theory be used to predict the electrochemical behavior of 9-benzylidenefluorene derivatives?
A: Yes, molecular orbital (MO) theory calculations have shown a strong correlation with the electrochemical behavior of 9-benzylidenefluorene and related compounds. Studies using LCAO-MO methods have demonstrated a linear relationship between calculated lowest vacant molecular orbital (LVMO) energies and experimentally determined half-wave potentials for a series of substituted 9-benzylidenefluorenes. [, ] This finding suggests that the energy of the LVMO, which is sensitive to the nature and position of substituents, can be used as a predictor for the ease of reduction of these molecules. [, ]
Q4: How can 9-benzylidenefluorene be utilized in organic synthesis?
A: 9-Benzylidenefluorene can be used as a starting material to synthesize other heterocyclic compounds. For instance, reacting 9-benzylidenefluorene with hydrazoic acid in the presence of sulfuric acid yields 9-bensylphenanthridine. [] This reaction highlights the potential of 9-benzylidenefluorene as a building block for generating more complex polycyclic aromatic structures with potential applications in various fields.
Q5: Has the reaction of 9-benzylidenefluorene with lithium aluminum hydride (LiAlH4) been explored?
A: Yes, treating 9-benzylidenefluorene with LiAlH4 generates a carbanion. [] This carbanion can then participate in various reactions, showcasing the utility of LiAlH4 in modifying the 9-benzylidenefluorene structure and potentially enabling the synthesis of novel derivatives with altered properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




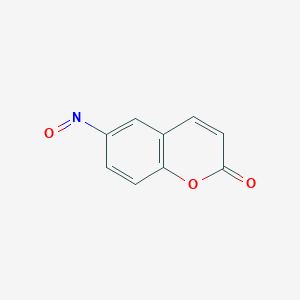

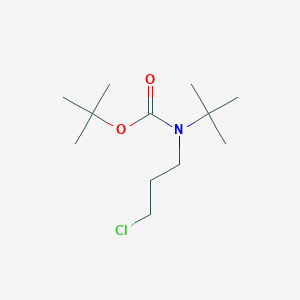
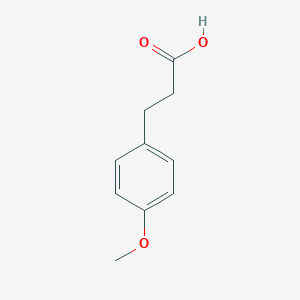
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
